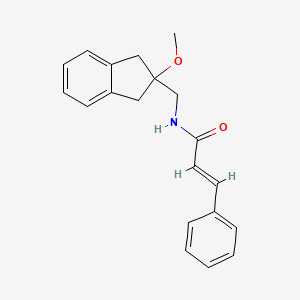

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-23-20(13-17-9-5-6-10-18(17)14-20)15-21-19(22)12-11-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPILFTWNXHXII-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of 2-methoxy-2,3-dihydro-1H-indene.

Step 2: Reaction of 2-methoxy-2,3-dihydro-1H-indene with cinnamoyl chloride in the presence of triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide. For instance, derivatives of cinnamamide have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. In vitro assays demonstrated that certain derivatives could significantly enhance the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased intracellular levels of glutathione and improved cell survival under oxidative stress conditions .

1.2 Anticancer Activity

The compound's structure suggests potential anticancer properties. Cinnamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. For example, studies indicated that specific cinnamide derivatives could induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents . The mechanism often involves the activation of intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl2 .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with amines or amino acids under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Table 1: Summary of Synthetic Methods for Cinnamide Derivatives

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | 70-90 | Short reaction time | |

| Solvent-free synthesis | 60-85 | Ambient temperature | |

| Traditional reflux | 50-80 | Extended reaction time |

Case Studies

Several case studies have documented the efficacy of cinnamide derivatives in clinical settings:

Case Study 1: HepG2 Cell Line Study

In a controlled study involving HepG2 liver cancer cells, a specific derivative demonstrated an IC50 value indicating significant cytotoxicity compared to standard treatments. The study concluded that this compound could serve as a lead for further development into an effective anticancer agent .

Case Study 2: Antioxidant Response Element Activation

Another study focused on the protective effects against oxidative stress using tert-butyl hydroperoxide-induced oxidative injury models. The compound exhibited a strong correlation with enhanced glutathione levels and reduced reactive oxygen species (ROS), validating its potential use in antioxidative therapy .

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several indenyl-derived amides, differing primarily in substituents and backbone modifications:

N-(2,3-Dihydro-1H-inden-2-yl)-cinnamamide (B10) Structure: Lacks the methoxy group at the indenyl position. Synthesis: High yield (93.75%) via amide coupling; characterized by IR and ¹H NMR . Activity: No explicit activity reported, but cinnamamide derivatives are often associated with anti-inflammatory or enzyme-inhibitory properties.

N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide Structure: Methoxy group on a benzamide (vs. cinnamamide). Activity: Inhibits PCSK9 gene expression, suggesting utility in atherosclerosis treatment . SAR Insight: Methoxy substitution may enhance binding to lipid-regulating targets compared to non-methoxy analogs.

N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide Structure: Complex quinoline-carboxamide with indenyl-piperidine. Activity: Co-crystallized with butyrylcholinesterase (BChE; PDB: 5NN0), demonstrating nanomolar inhibition . Comparison: The methoxyethyl group in this compound enhances solubility, a feature absent in the target molecule.

Pharmacological Activity and Enzyme Interactions

- BChE Inhibition: The indenyl moiety is recurrent in BChE inhibitors (e.g., PDB: 5NN0), where hydrophobic interactions with Val288, Phe329, and His438 residues are critical . The target compound’s cinnamamide group may mimic these interactions but lacks the nitroquinoline scaffold linked to higher affinity.

- PCSK9 Inhibition : The methoxybenzamide analog’s activity suggests that methoxy-substituted indenyl compounds could target lipid metabolism pathways, though the cinnamamide backbone’s role remains untested.

Key Observations :

- The methoxy group in the target compound may improve target engagement compared to non-methoxy analogs (e.g., B10) but could reduce solubility versus polar derivatives like the quinoline-carboxamide .

- Cinnamamide’s conjugated system may enhance π-π stacking in enzyme active sites, though this requires validation.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of cinnamamide derivatives, characterized by a cinnamic acid moiety linked to an amide group. The presence of the 2-methoxy group and the dihydroindene structure contributes to its unique properties and biological activities.

Research indicates that cinnamamide derivatives can influence several biological pathways:

- Nrf2 Activation : Cinnamamide derivatives have been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. This activation enhances the expression of antioxidant genes such as HO-1, thereby providing cardioprotection against oxidative injury in cardiomyocytes .

- Antiproliferative Effects : Cinnamamide compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown that they can reduce cell viability and induce cell cycle arrest in melanoma cells .

- Anti-inflammatory Properties : Some cinnamamide derivatives exhibit anti-inflammatory activities by modulating inflammatory cytokines and pathways involved in inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Cardioprotective Effects

A study focusing on cinnamamide-barbiturate hybrids indicated that these compounds could significantly reduce cardiac infarct size and improve cardiac function in rat models subjected to myocardial ischemia/reperfusion (MI/R) injury. The protective effects were attributed to enhanced Nrf2 signaling and reduced oxidative stress, highlighting the therapeutic potential of compounds similar to this compound in cardiovascular diseases .

Anticancer Activity

Another investigation into novel cinnamides demonstrated their ability to inhibit cell migration and invasion in melanoma cells. The most effective compound from this study exhibited significant cytotoxicity with an IC50 value lower than 100 µM, suggesting that structural modifications in cinnamamide derivatives can enhance their anticancer properties .

Q & A

Q. How should researchers integrate this compound into broader drug discovery pipelines?

- Methodological Answer :

- Hit-to-lead optimization : Prioritize analogs with balanced potency (IC50 < 1 µM), solubility (>50 µg/mL), and metabolic stability.

- Toxicology screening : Use zebrafish embryos or 3D liver spheroids to assess hepatotoxicity.

- Formulation studies : Develop nanoemulsions or solid dispersions to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.